molecular formula C10H12O2 B1218065 1'-Hydroxyestragole CAS No. 51410-44-7

1'-Hydroxyestragole

Cat. No. B1218065
Key on ui cas rn: 51410-44-7
M. Wt: 164.2 g/mol
InChI Key: RUPMSBPCFQDMAY-UHFFFAOYSA-N
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Patent
US04014899

Procedure details

Instead of the cinnamyl bromide, the chloride may also be used. Illustrative of its preparation is the following procedure: To the Grignard reagent, prepared from 2.25 g of magnesium, 9.75 g of vinyl bromide and 50 ml of tetrahydrofuran, the solution of 10.2 g of 4-methoxybenzaldehyde in 75 ml of diethyl ether is added dropwise while stirring under nitrogen and cooling with ice. The mixture is stirred for 2 hours at room temperature, again cooled, and 12 ml of saturated aqueous ammonium chloride are added dropwise. The resulting suspension is filtered, the filtrate dried and evaporated, to yield the 4-methoxy-α-vinylbenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
9.75 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=CC1C=CC=CC=1.[Cl-].[Mg].C(Br)=C.[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1.[Cl-].[NH4+]>C(OCC)C.O1CCCC1>[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]([OH:23])[CH:1]=[CH2:2])=[CH:20][CH:19]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.25 g
Type
reactant
Smiles
[Mg]
Name
Quantity
9.75 g
Type
reactant
Smiles
C(=C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10.2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Illustrative of its preparation
TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(C=C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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